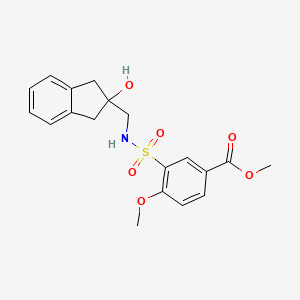
methyl 3-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C19H21NO6S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-4-methoxybenzoate (CAS No. 2034408-82-5) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Details |
|---|---|
| Common Name | Methyl 3-(N-sulfamoyl) |
| Molecular Formula | C19H21NO6S |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2034408-82-5 |
The biological activity of methyl 3-(N-sulfamoyl) is thought to involve several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
- Enzyme Inhibition : It potentially inhibits certain enzymes involved in metabolic processes, thereby altering cellular functions.
- Antioxidant Activity : Given the presence of hydroxyl groups in its structure, the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research indicates that compounds similar to methyl 3-(N-sulfamoyl) exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfamoyl groups possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 50 to 200 µg/mL, demonstrating their potential as antimicrobial agents .
Antitumor Activity
Several studies have explored the antitumor potential of related compounds. For example, derivatives with similar structural motifs have been shown to induce cell cycle arrest in cancer cells and inhibit histone deacetylase (HDAC) activity. This dual mechanism contributes to their effectiveness in reducing tumor growth in vitro and in vivo models .
Case Studies
- Study on Antimicrobial Efficacy :
-
Antitumor Mechanisms :
- A study investigating the effects of hydroxamic acid derivatives reported significant antitumor activity through HDAC inhibition. The most potent compound in this series demonstrated IC50 values ranging from 4.9 to 7.6 µM against various cancer cell lines .
Research Findings and Data Tables
The following table summarizes key findings from recent studies on methyl 3-(N-sulfamoyl):
Properties
IUPAC Name |
methyl 3-[(2-hydroxy-1,3-dihydroinden-2-yl)methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-25-16-8-7-13(18(21)26-2)9-17(16)27(23,24)20-12-19(22)10-14-5-3-4-6-15(14)11-19/h3-9,20,22H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGFYVYBSMRUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














